Panaxadiol
Overview
Description
Panaxadiol is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It is a dammarane-type tetracyclic triterpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . It is also known by its synonyms: (3β,12β,20R)-20,25-Epoxydammarane-3,12-diol .
Synthesis Analysis
Protopanaxadiol (PPD), a common precursor of dammarane-type saponins, is necessary for the efficient synthesis of ginsenoside . A PPD-producing strain was successfully constructed by modular engineering in Saccharomyces cerevisiae BY4742 at the multi-copy sites . It has been proposed that protopanaxadiol derived from dammarenediol-II, is a key hydroxylation by cytochrome P450 for the biosynthesis of ginsenosides .Scientific Research Applications
Anti-Tumor Effects
Panaxadiol, a compound found in Panax ginseng, demonstrates significant anti-tumor properties. It inhibits programmed cell death-ligand 1 (PD-L1) expression and tumor proliferation in human colon cancer cells. The compound achieves this by suppressing the synthesis of hypoxia-inducible factor (HIF)-1α and inhibiting STAT3 activation. This results in enhanced activity of cytotoxic T lymphocytes and reduced tumor cell proliferation (Wang et al., 2020). Additionally, Panaxadiol exhibits synergistic anti-cancer effects with irinotecan in colorectal cancer cells and enhances apoptotic effects when combined with epigallocatechin gallate (Du et al., 2012), (Du et al., 2013).
Anti-Inflammatory and Immune Modulating Effects
Panaxadiol shows potent anti-inflammatory effects. It suppresses IL-1β secretion by inhibiting zinc finger protein 91-regulated activation of non-canonical caspase-8 inflammasome and MAPKs in macrophages. This property suggests its potential as a treatment for inflammatory diseases (Wang et al., 2021). Also, it inhibits inflammatory genes in macrophages induced by poly(I:C), hinting at its use in virus-related diseases (Yang et al., 2019).
Cell Cycle Regulation and Apoptosis
Panaxadiol selectively interferes with cell cycles in human cancer cell lines, particularly impacting Cyclin A-Cdk2 activity by elevating p21WAF1/CIP1 levels, thus arresting the cell cycle at the G1/S phase. This activity is critical in its role in inducing apoptotic cell death in cancer cells (Jin et al., 2003).
Metabolic Effects
Panaxadiol shows promise in modulating metabolic disorders. It has been observed to improve obesity and glucose tolerance disorder in mice models, potentially by modulating the gut microbiota (Lv et al., 2022). Also, its derivative, Compound K, derived from panaxadiol ginsenosides, enhances insulin secretion and has anti-diabetic activity (Han et al., 2007).
Cardiovascular Health
Panaxadiol saponins have demonstrated anti-atherosclerotic effects, indicating their potential in cardiovascular health management. They can decrease serum levels of harmful lipoproteins and improve endothelial function, which is crucial for preventing atherosclerosis (Wei, 2009).
Safety And Hazards
Panaxadiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLHOJXLNBFHDX-XHJPDDKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941430 | |
Record name | Panaxadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panaxadiol | |
CAS RN |
19666-76-3 | |
Record name | Panaxadiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panaxadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19666-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANAXADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84BLM3L74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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